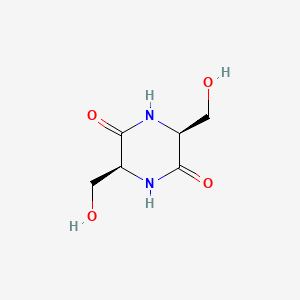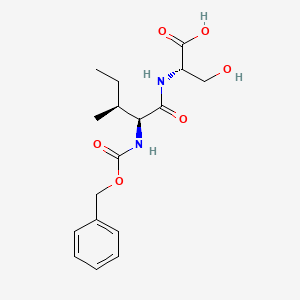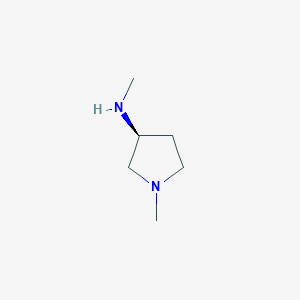
(S)-N,1-Dimethylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N,1-Dimethylpyrrolidin-3-amine, also known as (S)-3-aminomethyl-1,2-dimethylpyrrolidine, is a chiral amine that has gained significant attention in the scientific research community due to its potential application in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Synthesis of Key Intermediates in Medicinal Chemistry
(S)-N,1-Dimethylpyrrolidin-3-amine is a critical intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, Fleck et al. (2003) demonstrated its role in the preparation of premafloxacin, an antibiotic targeting veterinary pathogens, showcasing the compound's utility in drug development processes (T. Fleck, W. Mcwhorter, Richard N DeKam, B. A. Pearlman, 2003).
Material Science and Polymer Chemistry
In the realm of material science, (S)-N,1-Dimethylpyrrolidin-3-amine has been explored as a catalyst or a component in the creation of polyurethane materials. Muuronen et al. (2019) investigated the design principles for developing low-emission polyurethane catalysts, emphasizing the reduction of formaldehyde emissions through structural modifications of tertiary amine catalysts, including pyrrolidine derivatives (Mikko Muuronen, P. Deglmann, Ž. Tomović, 2019).
Environmental Applications
The compound's role extends to environmental applications, notably in the analysis and treatment of water contaminants. Kataoka et al. (2000) identified mutagenic heterocyclic amines in water from the Danube River, including substances structurally related to (S)-N,1-Dimethylpyrrolidin-3-amine, underscoring the importance of monitoring and mitigating environmental pollutants (H. Kataoka, T. Hayatsu, G. Hietsch, H. Steinkellner, S. Nishioka, S. Narimatsu, S. Knasmüller, H. Hayatsu, 2000).
Advanced Analytical Techniques
Moreover, advancements in analytical chemistry have seen (S)-N,1-Dimethylpyrrolidin-3-amine as a subject of study for developing new methodologies. For example, You et al. (2002) developed a derivatization method for detecting amino compounds in wastewater, highlighting the compound's relevance in improving environmental monitoring techniques (J. You, Weibing Zhang, Qinghe Zhang, Lin Zhang, Chao Yan, Yukui Zhang, 2002).
Propriétés
IUPAC Name |
(3S)-N,1-dimethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGIEJXGCLWRPY-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCN(C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


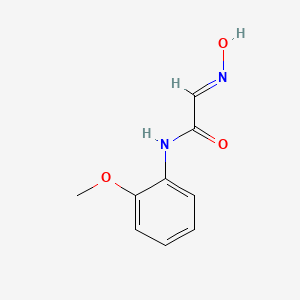
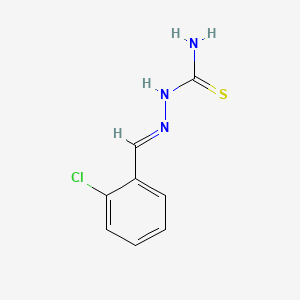
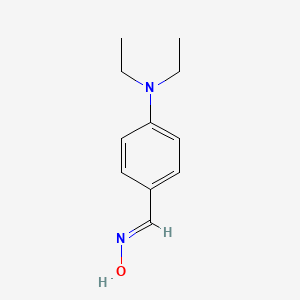
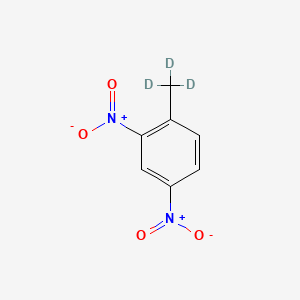



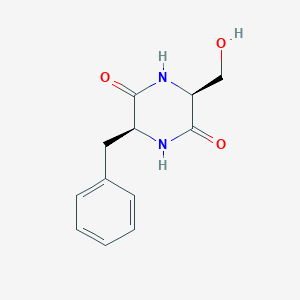
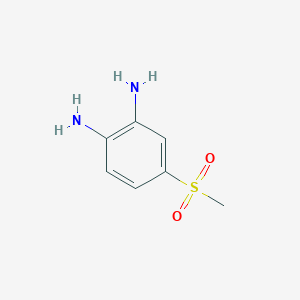
![2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1353294.png)

